molecular formula C24H20N2O2 B2508843 2-(Bis(benzylamino)methylene)indane-1,3-dione CAS No. 70760-81-5

2-(Bis(benzylamino)methylene)indane-1,3-dione

Cat. No. B2508843
CAS RN: 70760-81-5
M. Wt: 368.436
InChI Key: NBMRHIIAMRVLLY-UHFFFAOYSA-N
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Description

2-(Bis(benzylamino)methylene)indane-1,3-dione is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .


Synthesis Analysis

Indane-1,3-dione can be synthesized following different synthetic procedures . The most straightforward one consists in the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions . It can also be easily synthesized by self-condensation of indane-1,3-dione in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .


Chemical Reactions Analysis

Indane-1,3-dione possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .

Scientific Research Applications

Synthesis and Properties

  • A novel method using ultrasound-assisted synthesis was developed to create derivatives of 2-(bis(benzylamino)methylene)indane-1,3-dione. This method benefits from environmentally friendly solvents and efficient catalysts (Ghahremanzadeh et al., 2011).
  • New photochromic derivatives have been synthesized, demonstrating significant changes in their properties when the hydrogen atoms in the methyl group on the benzene rings were substituted with bromines (Chen et al., 2010).

Optical and Non-Linear Properties

  • Studies on arylmethylene-1,3-indandione based molecular glasses revealed their potential in third-order optical non-linearity, showing high molecular second-order hyperpolarizability (Seniutinas et al., 2012).

Catalysis

  • Research has shown the effectiveness of palladium-catalyzed direct α-arylation of indane-1,3-dione to produce 2-substituted indene-1,3-diones, broadening the scope of compounds that can be synthesized (Tamizharasan et al., 2021).

Solar Cell Applications

  • A significant development was the creation of a non-fullerene electron acceptor for solar cells using dibenzosilole and 1,3-indanedione, demonstrating an efficient, solution-processable, bulk-heterojunction solar cell design (Patil et al., 2015).

Structural Analysis

  • The absolute configuration and optical purity of 2,2'-spirobiindane-1,1'-dione have been established, contributing to the understanding of the molecular structure of related compounds (Falk et al., 1974).

Complex Synthesis

  • The synthesis of (η6-Indan-1,3-dione)tricarbonylchromium complexes revealed challenges in synthesizing indan-1,3-dione derivatives, providing insights into more effective synthetic strategies (Hrnčiar et al., 1997).

Biological Activities

  • Novel bis-thiazoles and bis-1,3,4-thiadiazoles derived from indane-1,3-dione have been synthesized and evaluated for their anti-inflammatory, anti-ulcerogenic, and analgesic activities (Muhammad et al., 2017).

Future Directions

Indane-1,3-dione and its derivatives have attracted much attention in the field of organic and material chemistry . They are used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . Therefore, it can be expected that 2-(Bis(benzylamino)methylene)indane-1,3-dione, as a derivative of indane-1,3-dione, will also have potential for future research and applications.

properties

IUPAC Name

N,N'-dibenzyl-1-hydroxy-3-oxoindene-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c27-22-19-13-7-8-14-20(19)23(28)21(22)24(25-15-17-9-3-1-4-10-17)26-16-18-11-5-2-6-12-18/h1-14,27H,15-16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCZFRNKUMYUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=NCC2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bis(benzylamino)methylene)indane-1,3-dione

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